

An In-depth Technical Guide to Methidathion Residue Levels in Agricultural Commodities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methidathion**

Cat. No.: **B032985**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methidathion** residue levels in various agricultural commodities. It includes quantitative data from supervised trials and market surveys, detailed experimental protocols for residue analysis, and information on the dissipation kinetics of this organophosphate insecticide.

Introduction to Methidathion and Its Residues

Methidathion is a non-systemic organophosphate insecticide and acaricide used to control a range of sucking and chewing insects and mites on various crops. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for **methidathion** in food products to protect consumer health.^[1] The MRL is the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly according to Good Agricultural Practice (GAP).^[1] It is important to note that MRLs are subject to change and can vary by country. For instance, **methidathion** is no longer an approved active substance in Great Britain, which has led to the lowering of all its MRLs to the limit of quantification.

Quantitative Data on Methidathion Residues

The following tables summarize the quantitative data on **methidathion** residue levels found in various agricultural commodities from supervised trials and market surveillance.

Table 1: **Methidathion** Residues in Citrus Fruits (Supervised Trials on Mandarins)

Number of Sprays	Days Between Last Spray and Harvest	Method of Application	Mean Residue (mg/kg)
1	193	Oscillating boom	2.1[2]
2	193, 124	Applying 70-90 L per tree, 0.05% emulsion	1.8[2]
3	193, 124, 93	Applying 70-90 L per tree, 0.05% emulsion	2.3[2]
2	223, 154	Low volume sprayer	4.1[2]

Table 2: **Methidathion** Residues in Citrus Fruits (Market Survey)

Commodity	Percentage of Positive Samples	Mean Concentration (mg/kg)	MRL (Swiss) (mg/kg)
Citrus Fruits (general)	16%	0.90[3]	2[3]

Dissipation of Methidathion Residues

The persistence of **methidathion** on crops is a critical factor in determining pre-harvest intervals and ensuring residues do not exceed MRLs. A study on the decomposition of **methidathion** on Sultana grapes provides insight into its dissipation kinetics.

Table 3: Dissipation and Half-Life of **Methidathion** on Grapes

Condition	Half-Life (days)
Uncovered Vines	5[4]
Covered Vines	7[4]
Stored in Refrigerator	64[4]

The dissipation of pesticides like **methidathion** on plants is influenced by various factors including temperature, sunlight, and the growth of the plant.^[5] The dissipation often follows first-order kinetics.^{[6][7]}

Experimental Protocols for Methidathion Residue Analysis

The following section details a typical workflow for the analysis of **methidathion** residues in agricultural commodities, based on established multi-residue methods.

Sample Preparation and Extraction (QuEChERS Method)

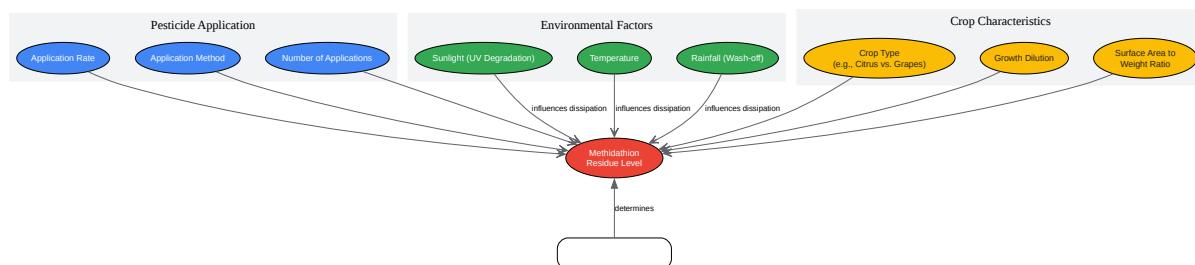
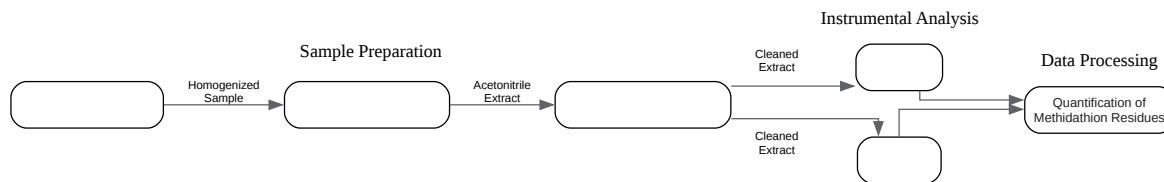
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.^{[8][9]}

- Homogenization: A representative sample of the agricultural commodity is homogenized. For citrus fruits, the entire fruit is typically analyzed as residues are found exclusively in the peel.
^[2]
- Extraction:
 - Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10-15 mL of acetonitrile.
 - Add internal standards.
 - Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥ 3000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Cleanup: Take an aliquot of the acetonitrile supernatant from the extraction step.

- Transfer it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove non-polar interferences).
- Vortex for 30 seconds.
- Centrifuge at a high speed for 5 minutes.



Instrumental Analysis

The final extract is analyzed using chromatographic techniques coupled with mass spectrometry for detection and quantification.

- Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a common technique for the analysis of organophosphate pesticides like **methidathion**.[\[10\]](#)
 - Column: A non-polar or medium-polarity capillary column is typically used.
 - Injection: Splitless injection is often employed for trace-level analysis.
 - Detection: Triple quadrupole mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[\[10\]](#)
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is also suitable for the analysis of **methidathion** and is particularly useful for multi-residue methods covering a wide range of pesticides.[\[8\]](#)[\[9\]](#)
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate, is used for separation.
 - Detection: Tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source is used for detection.

Visualizations

The following diagrams illustrate the experimental workflow for **methidathion** residue analysis and the logical relationship of factors influencing residue levels.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. 486. Methidathion (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Decay of methidathion on Greek sultana grapes during storage and on the vines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. foodchemistryjournal.com [foodchemistryjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. shimadzu.com [shimadzu.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methidathion Residue Levels in Agricultural Commodities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032985#methidathion-residue-levels-in-agricultural-commodities>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com